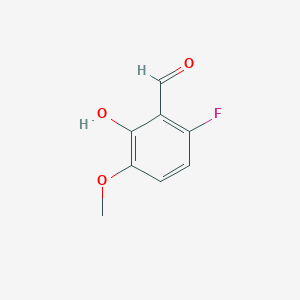
6-Fluoro-2-hydroxy-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-hydroxy-3-methoxybenzaldehyde is a chemical compound. It is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones, which are potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 2-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula FC6H3(OCH3)CHO . It has a molecular weight of 154.14 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it is used as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 59-63 °C . The compound is a white crystalline solid .Safety and Hazards
Properties
CAS No. |
457628-15-8 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
6-fluoro-2-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3 |
InChI Key |
ZHKPHJFAXZCKDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
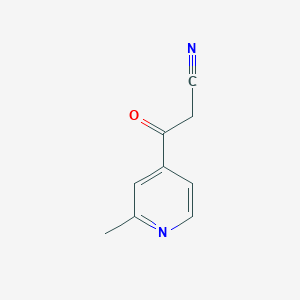
![5-methyl-1H,6H,7H,8H-pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B8773312.png)
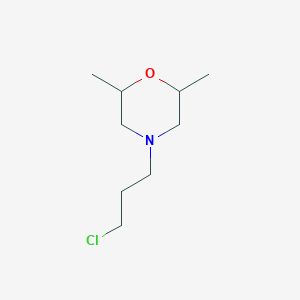

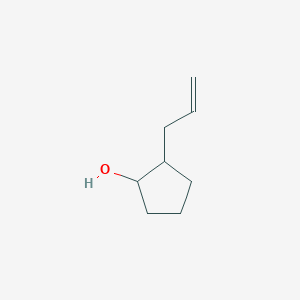

![1-Fluoro-4-[(1E)-2-nitro-1-propenyl]benzene](/img/structure/B8773353.png)
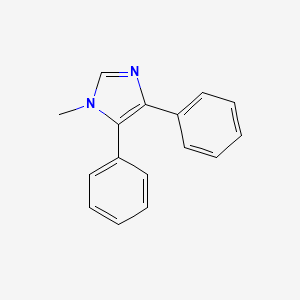
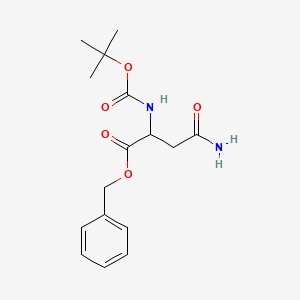
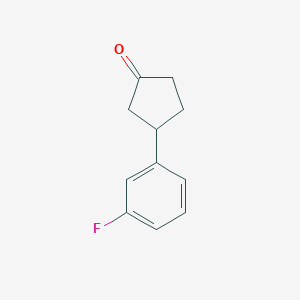

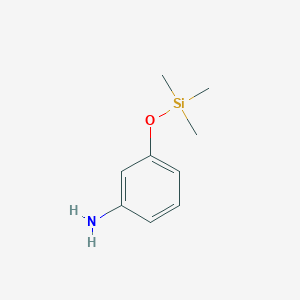
![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)

